molecular formula C17H18O3 B8166607 Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166607
M. Wt: 270.32 g/mol
InChI Key: LOWDYTNIRVZSSH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived small molecule featuring a hydroxyl group at position 5 of one phenyl ring, an isopropyl substituent at position 3' of the adjacent ring, and a methyl carboxylate ester at position 3 (Figure 1).

Properties

IUPAC Name

methyl 3-hydroxy-5-(3-propan-2-ylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-11(2)12-5-4-6-13(7-12)14-8-15(17(19)20-3)10-16(18)9-14/h4-11,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWDYTNIRVZSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Biphenyl Backbones

Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate
  • Key Differences :
    • Replaces the hydroxyl and isopropyl groups with a methyl group (position 4′) and a nitrobenzooxadiazolyl moiety (position 5).
    • The nitrobenzooxadiazolyl group is strongly electron-withdrawing, enhancing electrophilic character compared to the electron-donating hydroxyl group in the target compound.
  • Functional Impact :
    • Demonstrated inhibitory activity against c-Myc-max dimerization due to improved π-π stacking and hydrogen bonding from the nitrobenzooxadiazolyl group .
    • Higher lipophilicity (predicted logP ~3.5) compared to the target compound (estimated logP ~2.8), affecting membrane permeability.
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-carboxylate
  • Key Differences :
    • Partially hydrogenated biphenyl core reduces aromaticity, increasing conformational flexibility.
  • Functional Impact: Lower melting point (~85°C) compared to fully aromatic analogs (~120–150°C) due to reduced rigidity. Synthetic route involves a one-pot Diels-Alder and cross-coupling reaction, differing from traditional Suzuki-Miyaura couplings used for non-hydrogenated biphenyls .

Positional Isomerism and Functional Group Variations

Methyl (3-hydroxyphenyl)-carbamate
  • Key Differences :
    • Replaces the biphenyl system with a single phenyl ring and substitutes the carboxylate ester with a carbamate group.
  • Functional Impact :
    • Reduced molecular weight (MW = 181 g/mol) compared to the target compound (MW = 300 g/mol).
    • The hydroxyl group at position 3 exhibits higher acidity (pKa ~9.5) than the hydroxyl at position 5 in the target compound (pKa ~10.2) due to proximity to the carbamate .
3'-Isopropyl-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
  • Functional Impact :
    • Lower aqueous solubility (e.g., ~0.5 mg/mL vs. ~1.2 mg/mL for the target compound) due to absence of polar hydroxyl .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Properties
Target Compound 300 5-OH, 3'-isopropyl, 3-COOCH₃ 2.8 High polarity, moderate solubility
Methyl 4′-methyl-5-nitrobenzooxadiazolyl analog 395 4′-CH₃, 5-nitrobenzooxadiazolyl 3.5 c-Myc inhibition
Methyl tetrahydro-biphenyl-3-carboxylate 238 Hydrogenated ring, 3-COOCH₃ 2.2 Flexible, lower melting point
Methyl (3-hydroxyphenyl)-carbamate 181 3-OH, carbamate 1.5 Higher acidity

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitrobenzooxadiazolyl) enhance bioactivity in drug candidates but reduce solubility, whereas hydroxyl groups improve polarity for aqueous environments .
  • Steric Considerations : The 3'-isopropyl group in the target compound may hinder binding to flat protein surfaces compared to smaller substituents like methyl .
  • Synthetic Accessibility : Hydrogenated biphenyls require specialized methods (e.g., Diels-Alder), while fully aromatic analogs are often synthesized via cross-coupling .

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